Cyclosporine metabolite M17

Description

Properties

Molecular Formula |

C62H111N11O13 |

|---|---|

Molecular Weight |

1218.6 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |

InChI Key |

ZPZHKIOMBYYVRD-WRDPQARASA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Cyclosporine Metabolite M17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological activity of Cyclosporine metabolite M17. Cyclosporine A (CsA), a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of autoimmune diseases. Its extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), results in the formation of numerous metabolites, of which M17 is one of the most significant. This document details the analytical techniques used for its identification, its immunosuppressive properties, and the underlying mechanism of action.

Discovery and Structural Elucidation

This compound is a primary, monohydroxylated metabolite of Cyclosporine A. The hydroxylation occurs on the amino acid at position 1 of the parent molecule. The structure of M17 and a related metabolite, dihydro-cyclosporine M17, have been elucidated using a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Characterization

The identification and quantification of M17 in biological matrices such as whole blood are crucial for therapeutic drug monitoring and understanding its contribution to the overall immunosuppressive effect of Cyclosporine A therapy.

Table 1: Analytical Data for this compound

| Parameter | Method | Observed Value/Characteristic |

| Molecular Formula | - | C62H111N11O13 |

| Molecular Weight | - | 1218.6 g/mol |

| Mass Spectrometry (m/z) | Fast Atom Bombardment (FAB-MS) | Evidence for the addition of one oxygen atom to Cyclosporine A. |

| NMR Spectroscopy | 1H-NMR, 13C-NMR | Spectral data confirms the hydroxylation at amino acid 1. |

| Chromatography | Reversed-Phase HPLC | M17 is separated from the parent drug and other metabolites. |

Experimental Protocols

A detailed protocol for the separation of Cyclosporine A and its metabolites from whole blood typically involves the following steps:

-

Sample Preparation:

-

Whole blood samples are subjected to protein precipitation using a solvent like acetonitrile or methanol.

-

The supernatant is then extracted using solid-phase extraction (SPE) cartridges to isolate the drug and its metabolites.

-

The extract is evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 or C8 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like trifluoroacetic acid, is employed.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Biological Activity and Immunosuppression

Metabolite M17 is not an inactive byproduct; it exhibits significant immunosuppressive activity, in some cases approaching that of the parent drug, Cyclosporine A. This activity is primarily attributed to its ability to inhibit the phosphatase activity of calcineurin.

In Vitro Immunosuppressive Assays

The immunosuppressive potential of M17 has been evaluated in various in vitro assays, including mixed lymphocyte culture (MLC) and mitogen-stimulated lymphocyte proliferation assays.

Table 2: Immunosuppressive Activity of this compound

| Assay | Key Findings |

| Mixed Lymphocyte Culture (MLC) | M17 demonstrates potent inhibition of T-cell proliferation, with activity approaching that of Cyclosporine A. |

| Mitogen (PHA, ConA) Assays | M17 shows significant inhibitory effects on T-cell proliferation induced by phytohemagglutinin (PHA) and concanavalin A (ConA). |

| IL-2 Production | Similar to Cyclosporine A, M17 can inhibit the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. |

Experimental Protocols

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.

-

Co-culture: Responder PBMCs from one donor are co-cultured with irradiated or mitomycin C-treated stimulator PBMCs from the other donor.

-

Treatment: Varying concentrations of Cyclosporine A or M17 are added to the cultures.

-

Proliferation Measurement: After a set incubation period (typically 5-7 days), T-cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or using a colorimetric assay.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of proliferation (IC50) is calculated.

Mechanism of Action: Calcineurin Inhibition

The primary mechanism of action for both Cyclosporine A and its active metabolite M17 is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

Signaling Pathway

The inhibition of calcineurin by the Cyclosporine-cyclophilin complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). This blockage of NFAT activation leads to a downstream reduction in the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The reduction in IL-2 levels subsequently dampens the activation and proliferation of T-lymphocytes, which is the basis of the immunosuppressive effect.

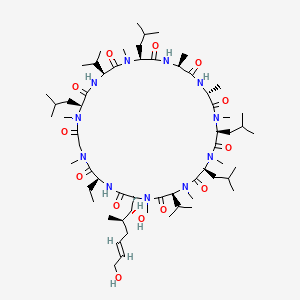

chemical structure and properties of Cyclosporine metabolite M17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biotransformation, and biological activity of Cyclosporine metabolite M17 (also known as AM1). The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Chemical Structure and Identification

This compound is a primary, monohydroxylated derivative of the immunosuppressive drug Cyclosporine A. The structural modification occurs on the amino acid 1 residue of the parent cyclosporine molecule.

The chemical identity of this compound is defined by the following:

-

IUPAC Name: (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

-

Synonyms: Cyclosporin AM 1, CsA M17, OL 17, Hydroxycyclosporine[1][2][3]

The key structural feature differentiating M17 from Cyclosporine A is the addition of a hydroxyl group. This modification slightly alters the molecule's polarity and can influence its biological activity and pharmacokinetic profile.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a basis for its handling, formulation, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C62H111N11O13 | [1][2] |

| Molecular Weight | 1218.61 g/mol | [1][2] |

| CAS Number | 89270-28-0 | [1][4] |

| Melting Point | >145°C (decomposition) | [3] |

| Appearance | White solid | [5] |

| Storage Temperature | -20°C | [3] |

Biotransformation of Cyclosporine A to Metabolite M17

Cyclosporine A undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 and CYP3A5 being the major isoforms involved.[6][7] The formation of metabolite M17 is a phase I metabolic reaction, specifically a monohydroxylation. This biotransformation is a critical aspect of Cyclosporine A's pharmacokinetics, as the parent drug and its metabolites can have different efficacy and toxicity profiles.

Below is a diagram illustrating the metabolic pathway leading to the formation of M17.

Biological Activity and Signaling Pathway

This compound retains a degree of the immunosuppressive activity of the parent compound, Cyclosporine A, although its potency is generally considered to be lower.[7] The mechanism of action for both Cyclosporine A and M17 involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

The signaling cascade is as follows:

-

M17 enters the T-lymphocyte.

-

Inside the cell, it binds to the cytosolic protein, cyclophilin.

-

The resulting M17-cyclophilin complex binds to and inhibits calcineurin.

-

The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT).

-

Phosphorylated NF-AT cannot translocate to the nucleus.

-

This blocks the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

-

The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, resulting in immunosuppression.

The following diagram illustrates this signaling pathway.

Experimental Protocols

The isolation, characterization, and assessment of the biological activity of this compound involve several key experimental procedures.

Isolation and Purification of Metabolite M17

A common method for isolating Cyclosporine metabolites, including M17, is from biological fluids such as bile or urine of patients treated with Cyclosporine A.[1] High-Performance Liquid Chromatography (HPLC) is the primary technique used for separation and purification.

General Protocol for Isolation from Bile:

-

Extraction: Bile is subjected to liquid-liquid extraction with an organic solvent like diethyl ether. The ether fractions are combined and dried.[1]

-

Defatting: The residue is redissolved in a methanol-water mixture and washed with n-hexane to remove lipids.[1]

-

Chromatographic Separation: The defatted extract is then subjected to HPLC. A gradient elution method on a C18 reversed-phase column is typically employed.[1][8] The mobile phase often consists of a mixture of acetonitrile, methanol, and water.[8]

-

Fraction Collection and Purity Assessment: Fractions corresponding to the M17 peak are collected. The purity of the isolated metabolite is then assessed by analytical HPLC and its identity confirmed by mass spectrometry.[1]

The following diagram outlines the general workflow for the isolation and purification of M17.

Assessment of Immunosuppressive Activity

The immunosuppressive properties of M17 are typically evaluated using in vitro T-cell proliferation assays, such as the Mixed Lymphocyte Reaction (MLR) and phytohemagglutinin (PHA) stimulation assays.

Mixed Lymphocyte Reaction (MLR) Assay: The MLR assay assesses the proliferative response of T-lymphocytes from one donor when stimulated by cells from a genetically different donor.[5][9]

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

-

Co-culture: Responder PBMCs from one donor are co-cultured with irradiated or mitomycin C-treated stimulator PBMCs from the second donor.

-

Treatment: Different concentrations of M17 are added to the co-cultures.

-

Incubation: The cells are incubated for a period of 3 to 7 days.[10]

-

Proliferation Measurement: T-cell proliferation is quantified, commonly by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or by using a fluorescent dye dilution assay (e.g., CFSE).[9] A reduction in proliferation in the presence of M17 indicates immunosuppressive activity.

Phytohemagglutinin (PHA) Stimulation Assay: PHA is a mitogen that non-specifically stimulates T-cell proliferation.[11] This assay is used to evaluate the general effect of a compound on T-cell activation.

-

Cell Preparation: PBMCs are isolated from a healthy donor.

-

Cell Culture: The cells are cultured in a suitable medium.

-

Stimulation and Treatment: The cells are stimulated with an optimal concentration of PHA in the presence of varying concentrations of M17.

-

Incubation: The cultures are incubated for 48 to 72 hours.[12]

-

Proliferation Measurement: Similar to the MLR, T-cell proliferation is measured by assessing [3H]-thymidine incorporation or using dye dilution methods.[2][12] Inhibition of PHA-induced proliferation by M17 demonstrates its immunosuppressive effect.

References

- 1. Isolation of 10 Cyclosporine Metabolites from Human Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lymphosign.com [lymphosign.com]

- 3. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]

- 4. Isolation and identification of a novel human metabolite of cyclosporin A: dihydro-CsA M17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. marinbio.com [marinbio.com]

- 10. sartorius.com [sartorius.com]

- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Metabolism of Cyclosporine A to Metabolite M17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporine A (CsA), a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of autoimmune diseases. Its clinical utility is, however, complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability, largely driven by its extensive metabolism. This technical guide provides a detailed examination of the metabolic pathway leading to the formation of one of its principal metabolites, M17 (also known as AM9). The biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme through hydroxylation. Understanding this specific metabolic route is crucial for optimizing CsA therapy, minimizing toxicity, and predicting potential drug-drug interactions. This document outlines the core metabolic pathway, presents quantitative kinetic data, details relevant experimental protocols, and provides visualizations to elucidate the involved processes.

The Metabolic Pathway of Cyclosporine A to M17

The metabolism of Cyclosporine A is a complex process resulting in over 30 identified metabolites. The initial and most significant biotransformations are Phase I reactions, predominantly catalyzed by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[1][2] Metabolite M17 is a monohydroxylated derivative of Cyclosporine A.[3] The formation of M17 occurs through the hydroxylation of the γ-carbon of the N-methyl leucine residue at the 9th position of the parent molecule.[4][5]

This metabolic conversion is a critical determinant of the pharmacokinetic profile of Cyclosporine A and contributes to the overall spectrum of its pharmacological and toxicological effects. While M17 generally exhibits reduced immunosuppressive activity compared to the parent compound, it, along with other metabolites, may contribute to the adverse effects associated with Cyclosporine A therapy, such as nephrotoxicity.[3][6]

Visualization of the Metabolic Pathway

The following diagram illustrates the single-step enzymatic conversion of Cyclosporine A to its M17 metabolite.

Quantitative Data: Enzyme Kinetics

The enzymatic conversion of Cyclosporine A to its metabolites can be described by Michaelis-Menten kinetics. While specific kinetic parameters for the formation of M17 are not extensively reported, the following table presents representative kinetic data for the overall metabolism of Cyclosporine A by CYP3A4, which serves as a crucial reference for understanding the efficiency of this metabolic pathway. The data is based on the formation of the primary metabolite AM1, which, like M17, is a product of CYP3A4-mediated hydroxylation.[1]

| CYP3A4 Variant | Km (μM) | Vmax (pmol/min/pmol CYP3A4) | Intrinsic Clearance (Clint) (μl/min/pmol CYP3A4) |

| CYP3A4.1 (Wild Type) | 2.6 ± 0.3 | 0.13 ± 0.01 | 50.0 ± 2.0 |

| CYP3A4.5 | 1.8 ± 0.2 | 0.55 ± 0.04 | 304.0 ± 17.0 |

| CYP3A4.29 | 3.1 ± 0.4 | 0.25 ± 0.02 | 81.7 ± 5.0 |

Table 1: Representative Kinetic Parameters for Cyclosporine A Metabolism by CYP3A4 Variants.[1]

Experimental Protocols

The study of Cyclosporine A metabolism necessitates robust in vitro and analytical methodologies. The following sections provide detailed protocols for an in vitro metabolism assay and the subsequent quantification of Cyclosporine A and its M17 metabolite.

In Vitro Metabolism of Cyclosporine A using Human Liver Microsomes

This protocol describes an in vitro assay to determine the metabolic conversion of Cyclosporine A to M17 using human liver microsomes (HLMs) as the enzyme source.

Materials:

-

Cyclosporine A

-

Metabolite M17 standard

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Cyclosporine A in a suitable solvent (e.g., methanol).

-

Prepare working solutions of Cyclosporine A by diluting the stock solution with the incubation buffer (potassium phosphate buffer) to achieve the desired final concentrations.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (to make up the final volume)

-

Human Liver Microsomes (typically to a final protein concentration of 0.2-0.5 mg/mL)

-

Cyclosporine A working solution

-

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

-

LC-MS/MS Quantification of Cyclosporine A and Metabolite M17

This protocol outlines a method for the simultaneous quantification of Cyclosporine A and its metabolite M17 in the supernatant from the in vitro metabolism assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).[7]

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[7]

-

Mobile Phase B: Methanol with 0.1% formic acid.[7]

-

Flow Rate: 0.5 mL/min.[7]

-

Column Temperature: 60°C.[7]

-

Injection Volume: 5-10 µL.

Procedure:

-

Gradient Elution:

-

Develop a gradient elution program to achieve optimal separation of Cyclosporine A, M17, and the internal standard. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the analytes.

-

Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. Determine the precursor-to-product ion transitions for Cyclosporine A, M17, and the internal standard by infusing standard solutions of each compound.

-

-

Data Analysis:

-

Integrate the peak areas for the specific MRM transitions of Cyclosporine A, M17, and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Quantify the concentrations of Cyclosporine A and M17 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the experimental procedures and the logical relationship between the key components of the analysis.

Conclusion

The metabolic conversion of Cyclosporine A to M17 via CYP3A4-mediated hydroxylation is a pivotal aspect of its pharmacology. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued safe and effective use of this critical immunosuppressive agent. The information presented in this technical guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of Cyclosporine A metabolism and its clinical implications. Further research to delineate the specific kinetic parameters for the formation of M17 and other key metabolites will continue to refine our ability to personalize Cyclosporine A therapy.

References

- 1. Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alterations in cyclosporin A pharmacokinetics and metabolism during treatment with St John's wort in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. Structure-guided manipulation of the regioselectivity of the cyclosporine A hydroxylase CYP-sb21 from Sebekia benihana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided manipulation of the regioselectivity of the cyclosporine A hydroxylase CYP-sb21 from Sebekia benihana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Immunosuppressive Activity of Cyclosporine M17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro immunosuppressive activity of Cyclosporine M17 (M17), a primary metabolite of the widely used immunosuppressant Cyclosporin A (CsA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concepts: Immunosuppressive Profile of Cyclosporine M17

Cyclosporine M17 is a monohydroxylated metabolite of Cyclosporin A. In vitro studies have consistently demonstrated its significant immunosuppressive properties. While generally less potent than its parent compound, the activity of M17 is notable, particularly in specific immunological assays. Its presence in the blood of patients undergoing CsA therapy suggests a potential contribution to the overall immunosuppressive effect observed in vivo.

Data Presentation: Comparative Immunosuppressive Activity

The immunosuppressive effects of Cyclosporine M17 have been evaluated in several key in vitro assays that model different aspects of T-lymphocyte activation and proliferation. The following tables summarize the available quantitative and qualitative data, comparing the activity of M17 to that of Cyclosporin A.

| Assay | Cyclosporin A (CsA) Activity | Cyclosporine M17 (M17) Activity | Relative Potency (M17 vs. CsA) | Reference |

| Phytohemagglutinin (PHA) Induced Proliferation | Highly Inhibitory | Inhibitory | CsA is significantly more inhibitory than M17. | [1] |

| Concanavalin A (ConA) Induced Proliferation | Highly Inhibitory | Inhibitory | The inhibitory activity of M17 approaches that of CsA. | [1] |

| Mixed Lymphocyte Culture (MLC) | Highly Inhibitory | Inhibitory | The inhibitory activity of M17 approaches that of CsA. | [1] |

| Secondary Mixed Lymphocyte Reaction | Highly Inhibitory | Inhibitory | Potency ratio of approximately 0.16 (16% of CsA's activity). | [2] |

| Interleukin-2 (IL-2) Production in MLC | Highly Inhibitory | Inhibitory | M17 and M1 inhibited the production of IL-2 to the same extent as CsA. | [1] |

Overall Potency Ranking: Based on a comprehensive review of in vitro studies, the general order of immunosuppressive potency for Cyclosporin A and its metabolites is: CsA > M17 > M1 > M21 >> M8 .[1]

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Cyclosporine A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. It is widely accepted that Cyclosporine M17 shares this mechanism of action.

Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes crucial for T-cell activation and immune response, most notably Interleukin-2 (IL-2).

Cyclosporine A, and by extension M17, first binds to an intracellular protein called cyclophilin. This Cyclosporine-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of IL-2 and other key cytokines, ultimately leading to the suppression of T-cell activation and proliferation.

Cyclosporine M17 Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the immunosuppressive activity of Cyclosporine M17.

Mixed Lymphocyte Culture (MLC) Assay

The MLC assay assesses the proliferative response of lymphocytes from one individual (responder cells) to lymphocytes from a different, HLA-mismatched individual (stimulator cells).

Objective: To measure the inhibition of T-cell proliferation in response to allogeneic stimulation.

Methodology:

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Preparation of Stimulator Cells:

-

Treat the PBMCs from one donor (stimulator cells) with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation.

-

Wash the mitomycin C-treated cells three times with complete RPMI-1640 medium to remove any residual mitomycin C.

-

Resuspend the stimulator cells to the desired concentration.

-

-

Assay Setup:

-

In a 96-well flat-bottom plate, add responder PBMCs (from the second donor) at a concentration of 1 x 10^5 cells/well.

-

Add the treated stimulator cells to the wells containing responder cells at a 1:1 ratio.

-

Add serial dilutions of Cyclosporine M17, Cyclosporin A (as a positive control), and a vehicle control to triplicate wells.

-

Include control wells with responder cells alone and stimulator cells alone.

-

-

Incubation and Proliferation Measurement:

-

Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

On day 5, pulse each well with 1 µCi of [3H]-thymidine.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the mean counts per minute (CPM) for each condition.

-

Determine the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control.

-

Calculate the IC50 value (the concentration of the drug that causes 50% inhibition of proliferation).

-

Mitogen-Induced Lymphocyte Proliferation Assays (PHA and ConA)

These assays measure the proliferative response of T-lymphocytes to non-specific mitogens like Phytohemagglutinin (PHA) or Concanavalin A (ConA).

Objective: To evaluate the inhibitory effect of Cyclosporine M17 on T-cell proliferation induced by mitogenic stimulation.

Methodology:

-

Cell Isolation:

-

Isolate and prepare PBMCs from a healthy donor as described in the MLC protocol.

-

-

Assay Setup:

-

In a 96-well flat-bottom plate, seed PBMCs at a concentration of 1 x 10^5 cells/well.

-

Add serial dilutions of Cyclosporine M17, Cyclosporin A, and a vehicle control to triplicate wells.

-

Add a predetermined optimal concentration of PHA (e.g., 1-5 µg/mL) or ConA (e.g., 2.5-10 µg/mL) to the appropriate wells.

-

Include control wells with unstimulated cells (no mitogen).

-

-

Incubation and Proliferation Measurement:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18-24 hours.

-

Harvest the cells and measure radioactivity as described in the MLC protocol.

-

-

Data Analysis:

-

Calculate the mean CPM for each condition.

-

Determine the percentage of inhibition of proliferation and the IC50 value.

-

Interleukin-2 (IL-2) Production Assay

This assay quantifies the amount of IL-2 produced by T-cells following stimulation.

Objective: To measure the inhibition of IL-2 production by Cyclosporine M17.

Methodology:

-

Cell Stimulation:

-

Set up cell cultures as described for the MLC or mitogen proliferation assays.

-

Incubate the plates for 24-48 hours.

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plates at a low speed.

-

Carefully collect the cell-free supernatants from each well.

-

-

IL-2 Quantification:

-

Measure the concentration of IL-2 in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using recombinant IL-2.

-

Calculate the concentration of IL-2 in each sample based on the standard curve.

-

Determine the percentage of inhibition of IL-2 production for each drug concentration compared to the vehicle control.

-

Calculate the IC50 value for IL-2 production.

-

In Vitro Immunosuppression Assay Workflow

Conclusion

Cyclosporine M17 is a biologically active metabolite of Cyclosporin A with significant in vitro immunosuppressive properties. While its potency is generally lower than the parent compound, its activity in key assays such as the Mixed Lymphocyte Culture and in inhibiting IL-2 production is substantial. The primary mechanism of action is understood to be the inhibition of the calcineurin-NFAT signaling pathway, mirroring that of Cyclosporin A. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Cyclosporine M17 and other novel immunomodulatory compounds. Further research to precisely quantify the IC50 values of M17 across a range of standardized assays will be beneficial for a more complete understanding of its contribution to the overall immunosuppressive effects of Cyclosporin A therapy.

References

Preliminary Insights into the Toxicological Profile of Cyclosporine M17

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Cyclosporine A (CsA) is a cornerstone of immunosuppressive therapy, pivotal in preventing organ transplant rejection and managing autoimmune disorders. However, its clinical utility is frequently hampered by significant toxicity, most notably nephrotoxicity and hepatotoxicity. The metabolism of CsA is extensive, primarily mediated by the cytochrome P450 3A4 enzyme system, leading to the formation of numerous metabolites. Among these, Cyclosporine M17 (CsA-M17), a monohydroxylated derivative, has been a subject of interest to delineate its contribution to the overall toxicological profile of the parent compound. This technical guide synthesizes the findings from preliminary in vitro studies investigating the toxicity of Cyclosporine M17, providing a foundational resource for researchers, scientists, and professionals engaged in drug development.

Core Findings on Cyclosporine M17 Toxicity

Preliminary in vitro investigations have consistently demonstrated that Cyclosporine M17 exhibits a lower toxic potential compared to its parent compound, Cyclosporine A. These studies have primarily focused on nephrotoxicity and hepatotoxicity, the principal adverse effects associated with CsA therapy.

Data Presentation: In Vitro Toxicity Comparison

The following tables summarize the key findings from comparative in vitro toxicity studies of Cyclosporine A and its metabolite M17. It is important to note that specific quantitative data such as IC50 or LD50 values for Cyclosporine M17 were not explicitly reported in the reviewed preliminary studies. The data presented reflects the qualitative and semi-quantitative comparisons made in the cited literature.

Table 1: Comparative In Vitro Nephrotoxicity

| Compound | Model System | Key Toxicity Endpoints | Observed Toxic Potential | Citation |

| Cyclosporine A (CsA) | Suspensions of freshly isolated rabbit renal proximal tubular cells | Enzyme release (Lactate Dehydrogenase, Aspartate Aminotransferase, Gamma-Glutamyl Transferase), Na+/K+-ATPase activity, Glutathione content | High | [1][2] |

| Cyclosporine M17 | Suspensions of freshly isolated rabbit renal proximal tubular cells | Enzyme release, Na+/K+-ATPase activity, Glutathione content | Low (Significantly lower than CsA) | [1][2] |

Table 2: Comparative In Vitro Hepatotoxicity

| Compound | Model System | Key Toxicity Endpoints | Observed Toxic Potential | Citation |

| Cyclosporine A (CsA) | Primary cultures of rat hepatocytes | Inhibition of taurocholate release, Inhibition of protein biosynthesis and secretion | High | [3] |

| Cyclosporine M17 | Primary cultures of rat hepatocytes | Inhibition of taurocholate release, Inhibition of protein biosynthesis and secretion | Low (Similar to CsH and CsF, lower than CsA and CsG) | [3] |

Experimental Protocols

A detailed understanding of the methodologies employed in these preliminary studies is crucial for the interpretation of the findings and for designing future investigations.

In Vitro Nephrotoxicity Assessment in Rabbit Renal Cortical Cells[1][2]

-

Cell Isolation: Freshly isolated renal proximal tubular cells were obtained from rabbit kidneys. The cortex was minced and subjected to enzymatic digestion to obtain a suspension of tubular cells.

-

Incubation: The cell suspensions were incubated with varying concentrations of Cyclosporine A, Cyclosporine M17, and other metabolites and analogues.

-

Toxicity Assessment:

-

Enzyme Release: The activity of lactate dehydrogenase (LDH), aspartate aminotransferase (AST), and gamma-glutamyltransferase (GGT) released into the incubation medium was measured as an indicator of cell membrane damage.

-

Na+/K+-ATPase Activity: The activity of this key enzyme involved in cellular transport was determined directly in the tubular cells to assess functional impairment.

-

Glutathione Content: Cellular glutathione levels were measured as an indicator of oxidative stress.

-

In Vitro Hepatotoxicity Assessment in Primary Rat Hepatocytes[3]

-

Cell Culture: Primary hepatocytes were isolated from rat livers and maintained in culture.

-

Treatment: The cultured hepatocytes were exposed to a range of concentrations (10⁻⁷ to 10⁻⁵ M) of Cyclosporine A, Cyclosporine M17, and other analogues for 17 hours.

-

Toxicity Assessment:

-

Taurocholate Release: The net release of taurocholate, a sensitive marker of hepatocyte function, was measured.

-

Protein Synthesis and Secretion: The biosynthesis and secretion of proteins by the hepatocytes were quantified to assess metabolic function.

-

Cell Viability: The leakage of lactate dehydrogenase (LDH) was measured to evaluate irreversible cell damage.

-

Visualizing the Context of Cyclosporine M17 Toxicity

To provide a clearer understanding of the experimental workflows and the metabolic context of Cyclosporine M17, the following diagrams have been generated using the DOT language.

Caption: Workflow for in vitro nephrotoxicity assessment of Cyclosporine M17.

Caption: Workflow for in vitro hepatotoxicity assessment of Cyclosporine M17.

Caption: Simplified metabolic pathway of Cyclosporine A to primary metabolites.

Discussion and Future Directions

The preliminary in vitro data consistently indicate that Cyclosporine M17 is significantly less toxic than its parent compound, Cyclosporine A, in both renal and hepatic cell models. This suggests that the hydroxylation at this specific position may be a detoxifying step in the metabolism of CsA. The reduced toxicity of M17 could be attributed to altered interaction with intracellular targets or facilitated excretion.

However, several critical gaps in our understanding remain. The lack of specific IC50 or LD50 values for Cyclosporine M17 in these early studies limits a quantitative risk assessment. Future research should prioritize the determination of these values in relevant cell-based assays. Furthermore, the in vivo toxicological profile of Cyclosporine M17 remains largely unexplored. Animal studies are warranted to investigate the pharmacokinetics, tissue distribution, and potential for toxicity of purified Cyclosporine M17.

Understanding the complete toxicological landscape of Cyclosporine A and its metabolites is paramount for the development of safer immunosuppressive therapies. This could involve the design of CsA analogues that are preferentially metabolized to less toxic derivatives like M17 or the co-administration of agents that modulate CsA metabolism.

Conclusion

This technical guide provides a consolidated overview of the preliminary toxicological studies on Cyclosporine M17. The available in vitro evidence strongly suggests that M17 is a less toxic metabolite of Cyclosporine A. While these findings are promising, further in-depth investigations, including quantitative in vitro assays and comprehensive in vivo studies, are essential to fully characterize the safety profile of Cyclosporine M17 and its implications for the clinical use of Cyclosporine A.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Inhibition of Ca2(+)-induced large-amplitude swelling of liver and heart mitochondria by cyclosporin is probably caused by the inhibitor binding to mitochondrial-matrix peptidyl-prolyl cis-trans isomerase and preventing it interacting with the adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 in the Formation of the M17 Metabolite of AZD4831: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the role of the cytochrome P450 (CYP) enzyme system in the metabolic formation of M17, a metabolite of the novel myeloperoxidase inhibitor, AZD4831. While the biotransformation of AZD4831 is complex and involves multiple pathways, in vitro studies have identified CYP3A4 and CYP3A5 as the predominant CYP isoforms responsible for its oxidative metabolism. The M17 metabolite has been characterized as an oxygenated analog of the M7 metabolite, which is a carbamoyl glucuronide. This guide will detail the metabolic pathways, present relevant data in a structured format, provide comprehensive experimental protocols for studying such metabolic transformations, and offer visualizations of the key processes.

Introduction to AZD4831 Metabolism and the M17 Metabolite

AZD4831 is a novel, potent, and selective myeloperoxidase (MPO) inhibitor. Understanding its metabolic fate is crucial for its development as a therapeutic agent. The biotransformation of AZD4831 is extensive, with twenty metabolites identified in preclinical species and humans. A key feature of AZD4831's metabolism is the modification of its primary aliphatic amine and thiourea moieties.

The M17 metabolite is of particular interest as it represents one of the oxidative transformations of the parent compound. It has been identified as an oxygenated analog of the M7 metabolite. M7 is a carbamoyl glucuronide of AZD4831. The formation of M17, therefore, involves an initial oxidation step, likely mediated by cytochrome P450 enzymes, followed by glucuronidation.

The Role of Cytochrome P450 in AZD4831 Metabolism

In vitro studies have demonstrated that CYP3A4 and CYP3A5 are the primary CYP isoforms involved in the metabolism of AZD4831[1]. These enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylation, which is a common pathway for the formation of more polar metabolites that can be readily excreted. While other elimination pathways, including non-CYP-mediated metabolism and renal clearance, contribute to the overall clearance of AZD4831, the initial oxidative metabolism is a critical step for the formation of several metabolites, likely including the precursor to M17[1].

Interestingly, while CYP enzymes are involved in the overall metabolism, studies on the covalent binding of AZD4831 have shown that this particular process is not CYP-mediated. Incubations in human liver microsomes with and without the CYP cofactor NADPH resulted in similar levels of covalent binding, suggesting a direct chemical reaction or catalysis by other enzyme systems[2].

Quantitative Data on AZD4831 Metabolism

While specific quantitative data for the formation of the M17 metabolite is not publicly available, the following table summarizes general in vitro drug metabolism and pharmacokinetic properties of AZD4831 (designated as compound 16 in the source).

| Parameter | Value | Reference |

| Human Liver Microsome Intrinsic Clearance (μL/min/mg) | 1.8 | [2] |

| Rat Hepatocyte Intrinsic Clearance (μL/min/10^6 cells) | 2.0 | [2] |

| Human Hepatocyte Intrinsic Clearance (μL/min/10^6 cells) | 1.1 | [2] |

| Caco-2 Permeability (A-B, 10^-6 cm/s) | 16 | [2] |

| Caco-2 Permeability (B-A, 10^-6 cm/s) | 33 | [2] |

| Efflux Ratio (B-A/A-B) | 2.1 | [2] |

| Human Plasma Protein Binding (%) | 65 | [1] |

| CYP3A4 Inhibition (IC50, μM) | >30 (weak competitive) | [2][3] |

| Time-Dependent CYP3A4 Inhibition | No | [2][3] |

| Inhibition of CYP2D6, 2C9, 1A2, 2C19 (IC50, μM) | >30 | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the role of cytochrome P450 in the formation of M17.

CYP Phenotyping using Human Liver Microsomes (HLM)

Objective: To identify the specific CYP isoforms involved in the metabolism of AZD4831.

Materials:

-

AZD4831

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP isoform inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.)

-

LC-MS/MS system for analysis

Protocol:

-

Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing HLM (e.g., 0.5 mg/mL protein).

-

Add AZD4831 at a concentration near its Km (if known) or at a standard concentration (e.g., 1 µM).

-

To identify the contribution of specific CYPs, pre-incubate separate reaction mixtures with selective chemical inhibitors for each major CYP isoform for 10-15 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent drug (AZD4831) and the formation of metabolites (including M17) using a validated LC-MS/MS method.

-

The inhibition of metabolite formation in the presence of a specific CYP inhibitor indicates the involvement of that isoform.

Metabolism Study using Recombinant Human CYP Enzymes

Objective: To confirm the role of specific CYP isoforms in the metabolism of AZD4831.

Materials:

-

AZD4831

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, CYP2D6, etc.) co-expressed with NADPH-cytochrome P450 reductase

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

LC-MS/MS system

Protocol:

-

Prepare incubation mixtures containing a specific recombinant human CYP enzyme (e.g., 25 pmol/mL) in potassium phosphate buffer (pH 7.4).

-

Add AZD4831 to the mixture.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction and process the samples as described in the HLM protocol.

-

Analyze for the formation of M17 and other metabolites.

-

The formation of a metabolite in the presence of a specific recombinant CYP enzyme confirms its role in that metabolic pathway.

Visualizations

Proposed Metabolic Pathway for M17 Formation

Caption: Proposed metabolic pathway for the formation of M17 from AZD4831.

Experimental Workflow for CYP Phenotyping

Caption: Experimental workflow for identifying CYP enzymes in AZD4831 metabolism.

Conclusion

The metabolism of AZD4831 is a multifaceted process involving both CYP-dependent and independent pathways. The formation of the M17 metabolite, an oxygenated glucuronide, is likely initiated by an oxidative reaction catalyzed by CYP3A4 and/or CYP3A5, followed by conjugation. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of AZD4831 metabolism and the precise elucidation of the formation pathways of all its metabolites. A thorough understanding of these metabolic processes is paramount for the safe and effective clinical development of this promising therapeutic agent.

References

- 1. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Basic Pharmacokinetics of Cyclosporine Metabolite M17

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine A (CsA) is a potent calcineurin inhibitor widely utilized as an immunosuppressant in organ transplantation to prevent graft rejection and in the treatment of various autoimmune disorders.[1][2] CsA undergoes extensive metabolism, primarily in the liver and intestine, leading to the formation of numerous metabolites.[3][4] While many of these metabolites exhibit reduced immunosuppressive activity compared to the parent compound, they are not entirely inert. Some, like metabolite M17, retain significant biological activity and contribute to the overall therapeutic and toxicological profile of cyclosporine therapy.[5][6] Understanding the pharmacokinetics of these major metabolites is crucial for optimizing therapeutic drug monitoring and enhancing patient outcomes.

This guide provides a detailed overview of the basic pharmacokinetics of Cyclosporine metabolite M17 (also known as AM17), focusing on its formation, distribution, and biological significance.

Metabolism of Cyclosporine A to Metabolite M17

The biotransformation of Cyclosporine A is a complex process resulting in over 25 identified metabolites.[3] The primary metabolic reactions are hydroxylation and N-demethylation, catalyzed predominantly by the cytochrome P450 3A (CYP3A) enzyme subfamily, with CYP3A4 playing the most significant role.[3][7][8][9] This metabolism occurs extensively in the liver and the gastrointestinal tract, contributing to a significant first-pass effect and the parent drug's variable bioavailability.[4]

Metabolite M17 is a primary, monohydroxylated derivative of Cyclosporine A, formed by the hydroxylation at the amino acid 1 position.[5][10][11] It is considered the predominant metabolite of cyclosporine in human blood.[4][12] M17 itself can be a substrate for further metabolism, leading to the formation of secondary metabolites like M8.[5]

Pharmacokinetic Profile

Detailed pharmacokinetic parameters specifically for metabolite M17 are not extensively documented in the literature. Most studies focus on the parent drug, Cyclosporine A. However, key aspects of M17's pharmacokinetic behavior can be inferred.

-

Absorption: M17 is not administered directly; it is formed from the metabolism of CsA. Since a portion of CsA metabolism occurs in the gut wall, M17 can be formed pre-systemically and then absorbed into the circulation.[4]

-

Distribution: Metabolites of CsA are noted to have different distribution characteristics than the parent drug.[4] Being more hydrophilic, their volume of distribution may differ from that of CsA.

-

Metabolism: M17 is a primary metabolite that can undergo further biotransformation to form secondary metabolites.[5]

-

Excretion: The primary route of elimination for CsA and its metabolites is via biliary excretion into the feces.[4][10][13] A very small amount, typically less than 6%, of the administered dose of the parent drug and its metabolites is excreted in the urine.[13]

Quantitative Pharmacokinetic Data

While specific quantitative pharmacokinetic data for M17 are scarce, the table below summarizes the key parameters for the parent drug, Cyclosporine A, to provide a comparative context.

| Parameter | Value (for Cyclosporine A) | Source(s) |

| Bioavailability | Highly variable | [1] |

| Time to Peak (Tmax) | 1.5 - 2.0 hours (oral) | [13][14] |

| Half-Life (t½) | Biphasic, terminal t½ approx. 8.4 - 27 hours | [3][13][14] |

| Clearance (CL) | 5 - 7 mL/min/kg (renal/liver transplant) | [14] |

| Protein Binding | ~90% in plasma, primarily to lipoproteins | [13] |

| Primary Metabolism | Hepatic and Intestinal (CYP3A4) | [3][4] |

| Primary Excretion | Biliary / Fecal | [4][13] |

Biological Activity and Clinical Significance

Contrary to being inert byproducts, CsA metabolites, particularly M17, possess notable biological activity.

Immunosuppressive Activity

Metabolite M17 retains a significant portion of the immunosuppressive effects of the parent compound. In-vitro studies have demonstrated that its inhibitory activity in concanavalin A (ConA) and mixed lymphocyte culture (MLC) assays approaches that of CsA.[5] Furthermore, both M17 and another primary metabolite, M1, were found to inhibit the production of interleukin-2 (IL-2) to the same extent as CsA.[5] However, its overall immunosuppressive potency is generally considered to be less than that of Cyclosporine A.[6][15]

Toxicity Profile

The metabolites of CsA are generally associated with lower nephrotoxicity than the parent drug.[4][7][16] An in-vitro study using rabbit renal proximal tubular cells ranked the nephrotoxicity of CsA and its metabolites as follows: CsA > CsD > CsC > M21 > M17, M1.[11][16] Despite this, the accumulation of metabolites can contribute to overall toxicity, and it is noted that CsA and its metabolites can have nephrotoxic, hepatotoxic, and neurotoxic side effects.[17][18][]

Implications for Therapeutic Drug Monitoring (TDM)

The cross-reactivity of metabolites with immunoassays designed to measure the parent drug is a significant clinical challenge. Nonspecific immunoassays may detect both CsA and its metabolites, leading to an overestimation of the concentration of the active parent drug.[2][18] This is particularly problematic in patients with impaired biliary function or metabolic disorders, where metabolite concentrations can be disproportionately high.[2][18] Therefore, specific analytical methods like high-performance liquid chromatography (HPLC), which can separate and quantify CsA and M17 independently, are crucial for accurate therapeutic monitoring.[17][18]

Key Experimental Protocols

Protocol for Quantification of M17 via HPLC

A rapid and isocratic high-performance liquid chromatographic method has been described for the simultaneous measurement of CsA and its metabolites M1, M17, and M21 in whole blood.[17]

-

Sample Preparation: Whole blood samples are processed for analysis.

-

Chromatographic System:

-

Column: CN analytical column.

-

Temperature: Maintained at 50°C.

-

Mobile Phase: Hexane-isopropanol (recycled for stability).

-

Detection: UV absorption at 212 nm.

-

Internal Standard: Cyclosporin D (CyD).

-

-

Method Characteristics:

-

Mode: Isocratic.

-

Retention Times: CyD (7.1 min), CsA (8.9 min), M21 (11.0 min), M17 (12.9 min), and M1 (16.3 min).

-

Limit of Detection: 10 ng/mL for CsA and the three metabolites.

-

-

Significance: This method allows for simple, rapid, and economical measurement of the major metabolite, M17, making it suitable for routine monitoring of CsA-treated patients.[17]

Protocol for In-Vitro Nephrotoxicity Assessment

The potential nephrotoxicity of M17 has been evaluated in vitro using suspensions of freshly isolated rabbit renal proximal tubular cells.[11][16]

-

Test System: Suspensions of freshly isolated rabbit renal proximal tubular cells.

-

Compounds Tested: Cyclosporine A (CsA), M1, M17, M21, and analogues CsC and CsD.

-

Assessment Endpoints:

-

Enzyme Release: Measurement of lactate dehydrogenase (LDH) or other enzymes released into the incubation media as an indicator of cell membrane damage.

-

Na+/K+-ATPase Activity: Determination of the activity of this key cellular pump directly within the tubular cells.

-

Glutathione Content: Measurement of intracellular glutathione levels as an indicator of oxidative stress.

-

-

Significance: This protocol allows for a direct comparison of the nephrotoxic potential of the parent drug and its metabolites on renal cells, providing valuable preclinical data.

Protocol for In-Vitro Immunosuppressive Activity Assays

The biological activity of M17 has been determined using several in-vitro assays that measure lymphocyte activation and function.[5]

-

Test System: Human peripheral blood mononuclear cells (PBMCs).

-

Assays:

-

Mitogen-Induced Proliferation: Phytohemagglutinin (PHA) and Concanavalin A (ConA) assays to measure T-cell proliferation.

-

Mixed Lymphocyte Culture (MLC): Measures the proliferative response of lymphocytes to allogeneic cells.

-

Interleukin-2 (IL-2) Production: Quantification of IL-2 secreted by activated T-cells in the MLC.

-

-

Endpoint: Measurement of cell proliferation (e.g., via radiolabeled thymidine incorporation) or cytokine concentration (e.g., via ELISA).

-

Significance: These assays provide a detailed profile of the immunosuppressive capacity of M17 by examining its effects on different stages of T-cell activation.

Conclusion

This compound is the major metabolite of CsA found in the blood and is not an inert byproduct. It is formed via CYP3A4-mediated hydroxylation and possesses significant, albeit reduced, immunosuppressive activity compared to its parent compound. Its contribution to both the therapeutic and toxicological effects of cyclosporine therapy is an important consideration for clinical management. While generally less nephrotoxic than CsA, its potential for accumulation, particularly in patients with hepatic dysfunction, and its cross-reactivity with non-specific immunoassays underscore the importance of specific analytical methods, such as HPLC, for accurate therapeutic drug monitoring. Further research into the detailed pharmacokinetic parameters of M17 will aid in refining dosing strategies and personalizing treatment for patients receiving cyclosporine.

References

- 1. Ciclosporin - Wikipedia [en.wikipedia.org]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ijfmr.com [ijfmr.com]

- 5. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions [frontiersin.org]

- 9. Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alterations in cyclosporin A pharmacokinetics and metabolism during treatment with St John's wort in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 12. The kinetics of cyclosporine and its metabolites in bone marrow transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosporine M17: A Comprehensive Technical Overview

Introduction

Cyclosporine M17, a primary and major metabolite of the potent immunosuppressant Cyclosporine A, plays a significant role in the therapeutic and toxicological profile of its parent compound. This technical guide provides an in-depth overview of Cyclosporine M17, including its chemical properties, metabolic pathways, biological activities, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Chemical and Physical Properties

Cyclosporine M17 is a hydroxylated metabolite of Cyclosporine A. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89270-28-0 | [1][2][3] |

| Molecular Formula | C62H111N11O13 | [1][2][3] |

| Molecular Weight | 1218.61 g/mol | [1][3] |

| Synonyms | Cyclosporin AM 1, OL-17, Hydroxycyclosporine | [1][3] |

Metabolism and Pharmacokinetics

Cyclosporine A undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP3A5 enzymes.[4][5][6] The major metabolic reactions are hydroxylation and N-demethylation.[5][7] Cyclosporine M17, also referred to as AM1 in some literature, is a monohydroxylated derivative and one of the principal metabolites found in the blood of patients treated with Cyclosporine A.[3][4][6] Further biotransformation of primary metabolites like M17 can lead to the formation of secondary metabolites.[8] The elimination of cyclosporine and its metabolites is primarily through the bile.[5]

Pharmacokinetic Data

The pharmacokinetics of Cyclosporine A and its metabolites are highly variable among individuals.[5] Generally, the concentration of metabolites in the blood can exceed that of the parent drug.[6]

| Parameter | Observation | Reference(s) |

| Major Metabolite in Blood | Cyclosporine M17 (hydroxylated CsA) is the major metabolite in blood. | [4] |

| Metabolite to Parent Drug Ratio | After oral administration, the metabolite to Cyclosporine A AUC ratios are higher compared to intravenous administration, suggesting intestinal metabolism. | [4] |

| Bioavailability of Cyclosporine A | The mean absolute oral bioavailability is approximately 17 ± 11%. | [4] |

| Elimination | Primarily via bile as metabolites. | [5] |

Mechanism of Action and Biological Activity

The immunosuppressive effect of Cyclosporine A is primarily due to the inhibition of calcineurin, a protein phosphatase crucial for the activation of T-lymphocytes.[9][10] Cyclosporine A binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation.[9]

Cyclosporine M17 also exhibits immunosuppressive properties, although its potency relative to the parent drug can vary depending on the assay.[8][11] Studies have shown that M17 can inhibit lymphocyte proliferation and, importantly, IL-2 production.[8] In mixed lymphocyte culture (MLC) assays, the inhibitory activity of M17 has been observed to be comparable to that of Cyclosporine A.[8][11]

Effects on Gingival Fibroblasts

Cyclosporine A is known to cause gingival overgrowth as a side effect. Both Cyclosporine A and its metabolite M17 have been shown to be potent modulators of gingival fibroblast phenotype.[1] In cell culture, both compounds stimulated gingival fibroblast cell number and reduced collagen production.[1]

| Compound | Concentration | Effect on Fibroblast Cell Number | Effect on Collagen Production | Reference(s) |

| Cyclosporine A | 400 ng/ml | +23.2% | -37.7% | [1] |

| Cyclosporine M17 | 100 ng/ml | +36.7% | -37.4% | [1] |

Experimental Protocols

Quantification of Cyclosporine M17 in Whole Blood by HPLC

High-performance liquid chromatography (HPLC) is a common method for the simultaneous measurement of Cyclosporine A and its metabolites.[11][12]

Sample Preparation:

-

Whole blood samples are deproteinized, often using acetonitrile.[13]

-

The drug and its metabolites are extracted from the supernatant.

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a CN or C18 column, is typically used.[12][13]

-

Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents (e.g., hexane, isopropanol, acetonitrile) and an aqueous buffer.[12][13]

-

Temperature: The column is often heated (e.g., 50-70°C) to improve peak shape and resolution.[12][13]

-

Detection: UV detection at a low wavelength (e.g., 210-212 nm).[12][13]

-

Internal Standard: Cyclosporin D is commonly used as an internal standard.[12]

Example Retention Times: [12]

-

Cyclosporin D (Internal Standard): 7.1 min

-

Cyclosporin A: 8.9 min

-

Metabolite M21: 11.0 min

-

Metabolite M17: 12.9 min

-

Metabolite M1: 16.3 min

In Vitro Immunosuppressive Activity Assay (Mixed Lymphocyte Culture)

The mixed lymphocyte culture (MLC) assay is used to assess the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.[8][11]

Methodology Outline:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.

-

Cell Culture: PBMCs from the two donors are co-cultured. One population of cells acts as responders, and the other (often irradiated or treated with mitomycin C to prevent their proliferation) acts as stimulators.

-

Drug Treatment: The co-cultures are treated with various concentrations of Cyclosporine A and Cyclosporine M17.

-

Proliferation Assay: After a set incubation period (e.g., 5-6 days), lymphocyte proliferation is measured. This is commonly done by assessing the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a dye-based proliferation assay (e.g., CFSE) with flow cytometry.

-

Data Analysis: The concentration of the drug that causes 50% inhibition of proliferation (IC50) is calculated.

Conclusion

Cyclosporine M17 is a biologically active metabolite of Cyclosporine A with significant immunosuppressive properties. Its formation, primarily through CYP3A4-mediated hydroxylation, and its presence in high concentrations in the blood of treated patients underscore the importance of understanding its contribution to the overall therapeutic and toxic effects of Cyclosporine A therapy. The analytical methods and in vitro assays described provide a framework for the continued investigation of this important metabolite in both research and clinical settings.

References

- 1. Cyclosporin A and hydroxycyclosporine (M-17) affect the secretory phenotype of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetics of cyclosporine and its metabolites in bone marrow transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclosporin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Inhibition of calcineurin phosphatase activity in adult bone marrow transplant patients treated with cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Biological Effects of M17 Leucine Aminopeptidase in Plasmodium falciparum

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The M17 family of leucine aminopeptidases (LAPs) are cytosolic metallo-exopeptidases that play a critical role in the terminal stages of hemoglobin digestion in the malaria parasite, Plasmodium falciparum. This process is essential for the parasite's growth and development, providing a supply of amino acids for protein synthesis. The P. falciparum M17 leucine aminopeptidase, PfA-M17, has been identified as a promising target for the development of novel antimalarial drugs. This guide provides an in-depth overview of the early research into the biological effects of PfA-M17, including its biochemical properties, role in the hemoglobin degradation pathway, and inhibition by various compounds.

Biochemical and Cellular Characterization

PfA-M17 is a 68 kDa enzyme that functions as a homo-hexamer in its active state.[1][2] Cellular fractionation and immunolocalization studies have confirmed that PfA-M17 is located in the soluble cytosolic fraction of the parasite.[2][3] The enzyme exhibits optimal activity at a neutral pH range of 7.0–8.0, which is consistent with the pH of the parasite's cytoplasm.[2][3] The active site of PfA-M17 contains two metal-binding sites, a readily exchangeable site and a tight binding site, both of which are crucial for its catalytic activity.[4]

Role in Hemoglobin Degradation

During its intraerythrocytic stage, P. falciparum degrades up to 80% of the host cell's hemoglobin within its acidic digestive vacuole.[5][6][7][8][9] This process is initiated by aspartic and cysteine proteases, which break down hemoglobin into smaller peptides.[5][6][9] These peptides are then thought to be transported into the parasite's cytosol, where aminopeptidases like PfA-M17 and the M1 alanyl aminopeptidase (PfA-M1) cleave them into individual amino acids.[3][10][11] Genetic and chemical validation studies have demonstrated that PfA-M17 is essential for the survival of P. falciparum, as its inhibition or knockdown leads to parasite death.[1][2][12]

Quantitative Data

The following tables summarize key quantitative data from early research on PfA-M17 and related aminopeptidases.

Table 1: Michaelis-Menten Kinetic Parameters for M17 Aminopeptidases

| Enzyme | Substrate | KM (µM) | kcat (s-1) | Catalytic Efficiency (M-1s-1) | Reference |

| PfA-M17 | hCha-NHMec | 0.44 | Not Reported | 4.8 x 105 | [10] |

| Pv-M17 | hCha-NHMec | 1.1 | 0.4 | 3.6 x 105 | [10] |

| Pb-M17 | hCha-NHMec | 1.2 | 0.3 | 2.5 x 105 | [10] |

hCha-NHMec: L-cyclohexylalanine-7-amido-4-methylcoumarin

Table 2: Inhibition Constants (Ki and IC50) for PfA-M17 Inhibitors

| Inhibitor | Ki (nM) | IC50 (µM) | Target Enzyme(s) | Reference |

| Compound 3 | 18 ± 3 | 0.326 | PfA-M17 | [1] |

| Bestatin | 478.2 | 8 - 14 | PfA-M1, PfA-M17 | [13] |

| Co4 | 79 | 24 - 62 | PfA-M1 | [13] |

Experimental Protocols

Recombinant Enzyme Production and Purification

Recombinant PfA-M17 is typically expressed in Escherichia coli and purified using Ni-chelate affinity chromatography.[14]

Enzyme Activity Assay

The enzymatic activity of PfA-M17 is commonly measured using a fluorogenic peptide substrate, such as H-Leu-NHMec (L-Leucine-7-amido-4-methylcoumarin). The assay is typically performed in a buffer at pH 8.0 (e.g., 50 mM Tris-HCl) and the reaction is initiated by the addition of the enzyme.[14][15] The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence resulting from the release of the 7-amido-4-methylcoumarin (AMC) fluorophore at an excitation wavelength of 370 nm and an emission wavelength of 460 nm.[15] For PfM17LAP, the assay buffer is often supplemented with Co2+ ions to a final concentration of 1.0 mM for enzyme activation.[14]

Inhibitor Screening Assay

To identify inhibitors of PfA-M17, a similar biochemical assay is used. Compounds are pre-incubated with the enzyme before the addition of the fluorogenic substrate. The inhibitory activity is determined by measuring the reduction in the rate of substrate hydrolysis compared to a control without the inhibitor. IC50 values are then calculated from dose-response curves.[15]

In Vitro Parasite Growth Inhibition Assay

The efficacy of inhibitors against P. falciparum is assessed by culturing the parasites in the presence of varying concentrations of the compound. Parasite growth is typically measured using [3H]-hypoxanthine incorporation, and IC50 values are determined by analyzing the inhibition of parasite proliferation.[13]

Visualizations

Caption: Hemoglobin degradation pathway in P. falciparum.

Caption: Experimental workflow for PfA-M17 characterization.

References

- 1. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]

- 2. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. rupress.org [rupress.org]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

- 13. Structural basis for the inhibition of the essential Plasmodium falciparum M1 neutral aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fingerprinting the Substrate Specificity of M1 and M17 Aminopeptidases of Human Malaria, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Cyclosporine Metabolite M17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine A (CsA) is a potent immunosuppressant crucial in preventing organ transplant rejection and treating autoimmune diseases. Its therapeutic efficacy is, however, complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability. A critical aspect of this variability lies in its extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, leading to the formation of numerous metabolites. Among these, metabolite M17 (also known as AM1), a primary hydroxylated derivative of CsA, has garnered significant attention. M17 exhibits considerable immunosuppressive activity and has been implicated in the nephrotoxicity associated with CsA therapy. Furthermore, M17 can cross-react with antibodies used in certain immunoassays for CsA, potentially leading to an overestimation of the parent drug concentration and inappropriate dose adjustments. Consequently, the accurate and specific detection of M17 is paramount for therapeutic drug monitoring (TDM) and comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies.